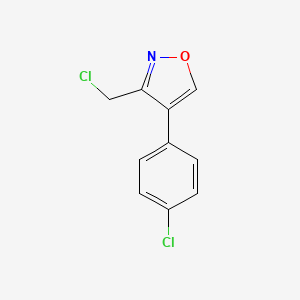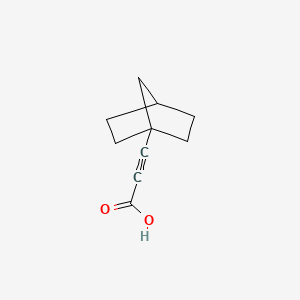
3-Fluoro-2,6-dihydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,6-dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H5FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and hydroxyl groups at the second and sixth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,6-dihydroxybenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 2,6-dihydroxybenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of 2,6-dihydroxybenzaldehyde in an appropriate solvent, such as acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methodsThis method allows for higher yields and greater efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-2,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoro-2,6-dihydroxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 3-fluoro-2,6-dihydroxybenzyl alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 3-Fluoro-2,6-dihydroxybenzoic acid.
Reduction: 3-Fluoro-2,6-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Fluoro-2,6-dihydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,6-dihydroxybenzaldehyde and its derivatives often involves interactions with cellular components. For example, its antifungal activity is attributed to the disruption of cellular antioxidation systems, targeting enzymes such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and cell death in fungal pathogens . The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparación Con Compuestos Similares
- 2-Fluoro-3,6-dihydroxybenzaldehyde
- 3-Fluoro-4,6-dihydroxybenzaldehyde
- 3-Fluoro-2,5-dihydroxybenzaldehyde
Comparison: 3-Fluoro-2,6-dihydroxybenzaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This arrangement can influence its reactivity and the types of reactions it undergoes. For instance, the presence of the fluorine atom at the third position can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C7H5FO3 |
|---|---|
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
3-fluoro-2,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H5FO3/c8-5-1-2-6(10)4(3-9)7(5)11/h1-3,10-11H |
Clave InChI |
UWGHEWIBKDOUJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)C=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
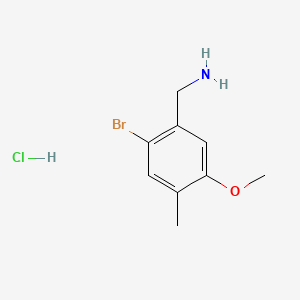
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
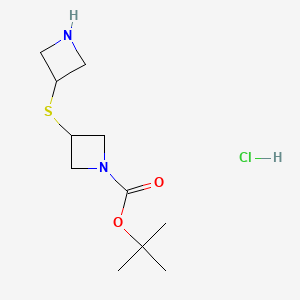
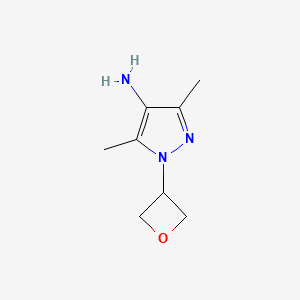

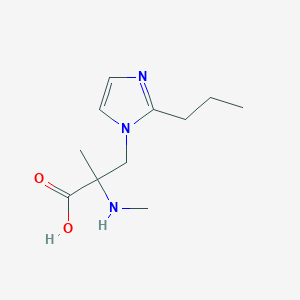
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B15299508.png)
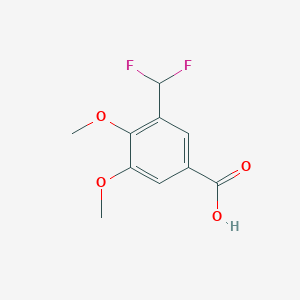
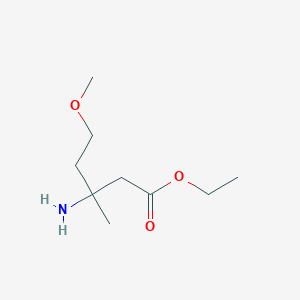
![Ethyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15299529.png)

